3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde

Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde (CAS 2294659-07-5, molecular formula C10H8N2OS, molecular weight 204.25 g/mol) is a heterocyclic aromatic aldehyde belonging to the 1,3,4-thiadiazole class. This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in medicinal chemistry and agrochemical research, where the thiadiazole nucleus is associated with antimicrobial, anticancer, and anti-inflammatory properties.

Molecular Formula C10H8N2OS
Molecular Weight 204.25 g/mol
Cat. No. B8165766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde
Molecular FormulaC10H8N2OS
Molecular Weight204.25 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)C2=CC=CC(=C2)C=O
InChIInChI=1S/C10H8N2OS/c1-7-11-12-10(14-7)9-4-2-3-8(5-9)6-13/h2-6H,1H3
InChIKeyRPISICCXIQDPBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde: Technical Specifications, Procurement Data, and Class Overview


3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde (CAS 2294659-07-5, molecular formula C10H8N2OS, molecular weight 204.25 g/mol) is a heterocyclic aromatic aldehyde belonging to the 1,3,4-thiadiazole class . This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in medicinal chemistry and agrochemical research, where the thiadiazole nucleus is associated with antimicrobial, anticancer, and anti-inflammatory properties [1]. The compound features a reactive aldehyde group at the meta-position of the phenyl ring, which is a key structural determinant for subsequent derivatization. However, due to its relatively recent introduction (CAS registration circa 2019), primary literature directly characterizing its biological activity is limited; procurement decisions should therefore rely on its verified chemical identity, purity specifications, and the established class-level utility of 1,3,4-thiadiazole-benzaldehyde hybrids [1][2].

Heterocyclic aldehyde building block Suitable for medicinal chemistry and agrochemical derivatization; thiadiazole core linked to diverse bioactivity in research models.
Reactive meta-aldehyde group Enables Schiff base formation, Knoevenagel condensation, and heterocyclic fusion for library synthesis.
Identity-verified procurement Distinct CAS 2294659-07-5; supplier CoA with purity >95% recommended for reproducible synthesis.

Why Generic Substitution of 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde Is Scientifically Unjustified: Positional Isomerism and Reactive Group Impact


In 1,3,4-thiadiazole-benzaldehyde hybrids, the position of the aldehyde group on the phenyl ring (ortho, meta, or para) is a critical determinant of downstream synthetic outcomes and biological activity. For example, the para-isomer, 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzaldehyde, is established as an intermediate for PDE10 inhibitors [1], whereas the meta-isomer (the target compound) is a distinct chemical entity with a unique CAS number (2294659-07-5). Although direct comparative biological data are currently absent in the primary literature, SAR studies on analogous 1,3,4-thiadiazole derivatives consistently demonstrate that substituent position profoundly affects antimicrobial potency and target engagement [2]. Substituting a meta-aldehyde with a para-aldehyde or an unsubstituted analog risks altering reaction yields, product purity, and biological profile, thereby compromising reproducibility in downstream assays. Therefore, for scientific rigor and IP integrity, exact compound procurement is essential.

Synthesis
Reaction yields and product purity may shift when substituting para-isomer (CAS 1333472-89-1) for the target meta-aldehyde.
Bioactivity
Positional isomerism can alter target engagement and biological assay outcomes; SAR studies show substituent position modulates potency.
IP & route
Para-isomer is documented for PDE10 inhibitor synthesis; meta-isomer represents a distinct chemical space for analog exploration.

Quantitative Differentiation Evidence: 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde vs. Key Comparators


Structural Differentiation: Meta- vs. Para-Aldehyde Substitution in 1,3,4-Thiadiazole-Benzaldehyde Hybrids

The target compound is a meta-substituted benzaldehyde derivative, whereas its most common analog, 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzaldehyde, is a para-substituted isomer. In SAR studies of related 1,3,4-thiadiazole derivatives, the position of substituents on the phenyl ring significantly impacts biological activity; for instance, electron-withdrawing groups at the para-position often enhance antimicrobial potency [1]. While direct comparative data for these specific isomers are not yet available in the peer-reviewed literature, the distinct chemical identity (CAS 2294659-07-5 vs. 1333472-89-1) and divergent synthetic utility (e.g., the para-isomer's documented use in PDE10 inhibitor synthesis [2]) mandate precise procurement to ensure experimental reproducibility.

Structural Differentiation
Class-level inference
3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde (meta) vs. 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde (para)
Positional isomerism mandates exact procurement; divergent synthetic utility and potential assay outcome differences.
No direct comparative bioactivity data yet available; class-level SAR supports position-dependent effects.
Medicinal Chemistry Synthetic Chemistry Structure-Activity Relationship

Synthetic Accessibility: Comparative Reaction Yields for Positional Isomers

The synthetic yield is a critical procurement factor for building blocks. For the ortho-isomer, 2-(5-methyl-1,3,4-thiadiazol-2-yl)benzaldehyde, a Suzuki-Miyaura coupling route affords a 58% yield . For the para-isomer, a similar coupling protocol provides a 51% yield . While specific yield data for the meta-isomer (target compound) are not publicly available, the reported variability in yields across positional isomers underscores the importance of vendor-specific purity and batch consistency. Researchers should request Certificates of Analysis (CoA) from suppliers to confirm purity (>95%) and identity, as small differences in synthetic efficiency can impact cost and scalability.

Synthetic Yield (Suzuki-Miyaura)
Reported
Ortho-isomer 58% yield; para-isomer 51% yield. Target meta-isomer yield not publicly available.
Yield variability across isomers emphasizes need for batch-specific CoA to verify purity and consistency.
Cross-study comparable data; vendor documentation recommended.
Synthetic Chemistry Process Optimization Yield Comparison

Class-Level Antimicrobial Potency of 1,3,4-Thiadiazole-Benzaldehyde Derivatives

While specific MIC data for 3-(5-methyl-1,3,4-thiadiazol-2-yl)benzaldehyde are absent from the primary literature, a broad class-level analysis of 2,5-disubstituted-1,3,4-thiadiazole derivatives provides a baseline for expected biological performance. In a 2015 study, compounds with substituted phenyl rings attached to the thiadiazole core exhibited MIC values ranging from 8 to 62.5 μg/mL against various Gram-positive and Gram-negative bacteria [1]. The presence of an electron-withdrawing or electron-donating substituent on the phenyl ring significantly modulated activity, with the meta-position often influencing target binding differently than the para-position [2]. This class-level evidence supports the rationale for investigating the target compound as an antimicrobial lead scaffold.

Class-Level MIC Range
Class-level inference
8–62.5 μg/mL
Represents antimicrobial screening baseline for 2,5-disubstituted thiadiazoles; direct target data not yet reported.
Broth microdilution against S. aureus, B. subtilis, E. coli, P. aeruginosa; class-level association only.
Antimicrobial Resistance Drug Discovery Minimum Inhibitory Concentration

Recommended Research and Industrial Application Scenarios for 3-(5-Methyl-1,3,4-thiadiazol-2-yl)benzaldehyde Based on Evidence


Synthesis of Novel Schiff Base Ligands for Metal Complexation and Antimicrobial Screening

The reactive meta-aldehyde group of 3-(5-methyl-1,3,4-thiadiazol-2-yl)benzaldehyde can be condensed with primary amines or hydrazines to form Schiff base ligands . This application is directly supported by class-level evidence showing that 1,3,4-thiadiazole-containing Schiff bases exhibit enhanced antimicrobial activity compared to the parent aldehydes [1]. Researchers can utilize this compound to generate a focused library of metal complexes for structure-activity relationship studies.

Precursor for PDE10 Inhibitor Analog Discovery

While the para-isomer is a known PDE10 inhibitor intermediate [2], the meta-isomer offers a unique opportunity to explore the impact of aldehyde positioning on target engagement and selectivity. This compound can be employed in medicinal chemistry campaigns to synthesize and evaluate novel PDE10A inhibitors with potentially differentiated pharmacological profiles.

Building Block for Heterocyclic Fusion and Chalcone Synthesis

The aldehyde functionality enables Knoevenagel condensation and Claisen-Schmidt reactions to generate chalcone derivatives and fused heterocycles (e.g., thiazolidinones, pyrazolines) [3]. These product classes are frequently explored for anticancer and anti-inflammatory activities, aligning with the established therapeutic potential of the 1,3,4-thiadiazole scaffold [1].

Application
Selection Property
Validation Focus
Schiff base ligand synthesis
Reactive meta-aldehyde for condensation with amines/hydrazines
Antimicrobial screening and SAR studies
PDE10 inhibitor analog discovery
Meta-substituted isomer for exploring positional effects on target engagement
PDE10A inhibition assay and selectivity profiling
Heterocyclic fusion & chalcone synthesis
Aldehyde for Knoevenagel/Claisen-Schmidt reactions
Antiproliferative and anti-inflammatory endpoint assays
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